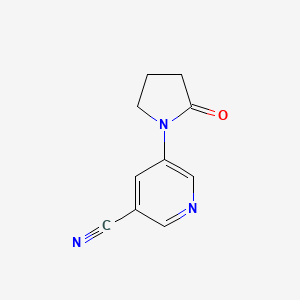

5-(2-Oxopyrrolidin-1-yl)nicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

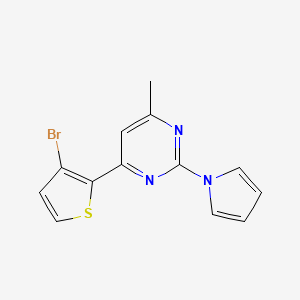

A convenient route was developed for the synthesis of novel nicotinonitrile derivatives by a three-component Dimroth reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . Nicotinonitrile derivatives are obtained in fair to good yields . The structures of all new compounds were established by spectroscopic characteristics .科学的研究の応用

Versatile Fluorophores for Material Science

- Environmental Sensitivity and Fluorescence Applications : A study by Hussein et al. (2019) developed a simple and efficient method for synthesizing a new class of poly-functionalized nicotinonitriles incorporating pyrene and/or fluorene moieties. These compounds exhibit strong blue-green fluorescence emissions, making them suitable for applications in material science due to their pronounced emission spectra E. Hussein, N. El Guesmi, Saleh A. Ahmed.

Nonlinear Optical (NLO) Materials

- NLO Properties of Nicotinonitrile Derivatives : Raghukumar et al. (2003) synthesized nicotinonitrile derivatives that demonstrated significant nonlinear optical properties. This research highlights the potential of such derivatives in developing new classes of NLO materials V. Raghukumar, D. Thirumalai, V. T. Ramakrishnan, V. Karunakara, P. Ramamurthy.

Anticorrosive Agents

- Corrosion Inhibition in Hydrochloric Acid Environment : Salman et al. (2019) investigated a nicotinonitrile derivative's efficacy as a corrosion inhibitor for mild steel in hydrochloric acid, demonstrating excellent inhibition efficiency. This suggests the utility of nicotinonitrile derivatives in protecting metals against corrosion in acidic environments T. Salman, A. Al-amiery, L. M. Shaker, A. Kadhum, M. Takriff.

Antiprotozoal Agents

- Synthesis and Antiprotozoal Activity : Ismail et al. (2003) synthesized derivatives that showed promising in vitro activity against Trypanosoma b.rhodesiense and P. falciparum, with some compounds being curative in an in vivo mouse model. This research points to the potential of nicotinonitrile derivatives in treating protozoal infections M. Ismail, R. Brun, J. Easterbrook, F. Tanious, W. Wilson, D. Boykin.

Anticancer Research

- Cytotoxicity of Nicotinonitrile and Furo[2,3-b]pyridine Derivatives : Ibrahim et al. (2018) synthesized a series of nicotinonitrile and furo[2,3-b]pyridine derivatives, evaluating their cytotoxic activity against various tumor cell lines. This research highlights the therapeutic potential of these compounds against cancer M. Ibrahim, M. Al‐Refai, M. N. Azmi, H. Osman, Mohamad Hafizi Abu Bakar, A. Geyer.

作用機序

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for 5-(2-Oxopyrrolidin-1-yl)nicotinonitrile.

Mode of Action

It’s known that similar compounds interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been shown to influence a variety of biological activities

Result of Action

Similar compounds have been shown to have a variety of biological activities

Action Environment

It’s known that environmental factors can significantly impact the action of similar compounds

特性

IUPAC Name |

5-(2-oxopyrrolidin-1-yl)pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-5-8-4-9(7-12-6-8)13-3-1-2-10(13)14/h4,6-7H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXILSMJDSZEPIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CN=CC(=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(acetylamino)phenyl]-N'-[2-(4-phenylpiperazin-1-yl)-2-pyridin-3-ylethyl]ethanediamide](/img/structure/B2809713.png)

![2-(4-chlorobenzyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2809714.png)

![methyl 4-(2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2809716.png)

![Ethyl (9-bromo-6H-indolo[2,3-b]quinoxalin-6-yl)acetate](/img/structure/B2809719.png)

![[5-(4-fluorophenoxy)-1-methyl-3-phenyl-1H-pyrazol-4-yl]methyl 4-bromobenzenecarboxylate](/img/structure/B2809723.png)

![Methyl 2-(5-((phenylthio)methyl)furan-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2809731.png)

![2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2809734.png)

![3-(2,6-dichlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2809735.png)